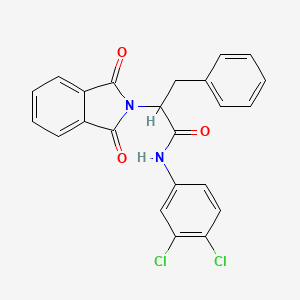

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Description

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with three distinct moieties:

- A 3,4-dichlorophenyl group at the N-terminus, which is commonly associated with bioactivity in agrochemicals and pharmaceuticals (e.g., propanil, a herbicide) .

- A 1,3-dioxo-isoindol-2-yl group, a phthalimide derivative known for its role in enhancing thermal stability and modulating biological activity in polyimides and CNS-targeting drugs .

Its synthesis likely involves coupling a 3,4-dichloroaniline derivative with a preformed isoindole-dione-propanamide intermediate, analogous to methods described for related propanamides .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O3/c24-18-11-10-15(13-19(18)25)26-21(28)20(12-14-6-2-1-3-7-14)27-22(29)16-8-4-5-9-17(16)23(27)30/h1-11,13,20H,12H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHCKZWIQKYZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383084 | |

| Record name | ST50185842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4147-77-7 | |

| Record name | ST50185842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Core Backbone Variations

- Propanamide vs. Butanamide: The target compound’s propanamide chain differs from the butanamide linker in Jegadeesan’s phthalimide-GABA hybrids .

- Ester vs. Amide Termini : Unlike the ethyl ester in ’s compound, the target molecule retains an amide group, enhancing stability and hydrogen-bonding capacity .

Substituent Effects

- 3,4-Dichlorophenyl Group : Shared with propanil (herbicide) , this group confers electrophilicity and lipid solubility, critical for membrane penetration. In the target compound, its presence may synergize with the isoindole-dione moiety for CNS activity, as seen in anticonvulsant phthalimide analogs .

- Isoindole-dione vs. Simpler Phthalimides: The target’s isoindole-dione group is structurally analogous to 3-chloro-N-phenyl-phthalimide (), a monomer for high-performance polymers. This moiety’s electron-withdrawing properties could enhance thermal stability in materials or modulate drug metabolism .

Pharmacological and Functional Insights

- Anticonvulsant Potential: Phthalimide-GABA hybrids () demonstrate that the isoindole-dione group paired with anilide/hydrazone linkers can suppress seizures via GABAergic or glutamatergic pathways. The target compound’s phenyl and dichlorophenyl groups may further optimize blood-brain barrier penetration .

Q & A

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability. Use LC-MS/MS to quantify plasma concentrations. Adjust formulations (e.g., nanoemulsions) to improve solubility and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.